molecular formula C7H10BrNO2 B12127593 2-[(5-Bromo-2-furylmethyl)amino]ethanol

2-[(5-Bromo-2-furylmethyl)amino]ethanol

Cat. No.: B12127593
M. Wt: 220.06 g/mol
InChI Key: MTYZVSXEXPKZQR-UHFFFAOYSA-N
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Description

2-[(5-Bromo-2-furylmethyl)amino]ethanol is an organic compound that features a brominated furan ring attached to an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromo-2-furylmethyl)amino]ethanol typically involves the bromination of a furan derivative followed by a nucleophilic substitution reaction with ethanolamine. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure the selective bromination of the furan ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromo-2-furylmethyl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the brominated furan ring to a more saturated structure.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-[(5-Bromo-2-furylmethyl)amino]ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-Bromo-2-furylmethyl)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethanolamine moiety may enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Bromo-2-furoyl)(methyl)amino]benzoic acid
  • 2-bromo-5-{[(2-furylmethyl)amino]sulfonyl}benzoic acid

Uniqueness

2-[(5-Bromo-2-furylmethyl)amino]ethanol is unique due to its specific combination of a brominated furan ring and an ethanolamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10BrNO2

Molecular Weight

220.06 g/mol

IUPAC Name

2-[(5-bromofuran-2-yl)methylamino]ethanol

InChI

InChI=1S/C7H10BrNO2/c8-7-2-1-6(11-7)5-9-3-4-10/h1-2,9-10H,3-5H2

InChI Key

MTYZVSXEXPKZQR-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)CNCCO

Origin of Product

United States

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